(4-(1,2,2-Triphenylvinyl)phenyl)methanol
Overview
Description
(4-(1,2,2-Triphenylvinyl)phenyl)methanol is a useful research compound. Its molecular formula is C27H22O and its molecular weight is 362.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Properties
- Blue Solid-State Luminescence: Tetraphenylethene-organophosphorus dyads, including derivatives of (4-(1,2,2-triphenylvinyl)phenyl)methanol, have been synthesized. They exhibit intense solid-state blue emission and display aggregation-induced emission behaviors, which are significant for their luminescent properties and applications (Chen et al., 2015).
Polymer and Resin Synthesis
- Trityl Functionalized Polystyrene Resin: The compound has been used in the preparation of trityl functionalized polystyrene resin with a tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti et al., 2000).
Catalysis and Chemical Reactions
- Enantioselective Epoxidation: A related compound, (1R,3S,4S)-2-Azanorbornyl-3-methanol, was used as a catalyst for the enantioselective epoxidation of α,β-enones, which suggests potential catalytic applications for similar compounds (Lu et al., 2008).
Material Science and Engineering
- Fluorescent Poly(Aryl Ether Ketone)s: A monomer containing a derivative of this compound was used to create high fluorescence intensity poly(aryl ether ketone) copolymers, indicating its utility in materials science, particularly in developing fluorescent materials (Li et al., 2016).
Optical and Electronic Applications
- Deep-Blue Aggregation-Induced Emission Luminogens: Derivatives of 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, structurally similar to this compound, have been used to develop deep-blue emission luminogens for non-doped OLEDs, demonstrating its significance in the field of optoelectronics (Huang et al., 2013).
Properties
IUPAC Name |
[4-(1,2,2-triphenylethenyl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O/c28-20-21-16-18-25(19-17-21)27(24-14-8-3-9-15-24)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-19,28H,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWJSALZIIHPGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)CO)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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